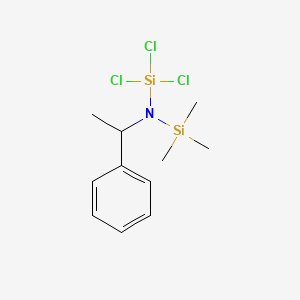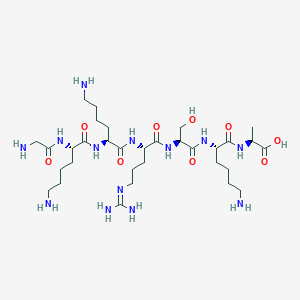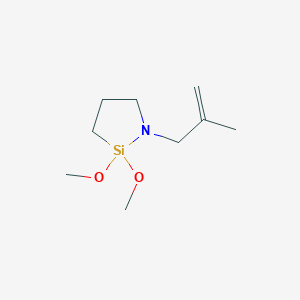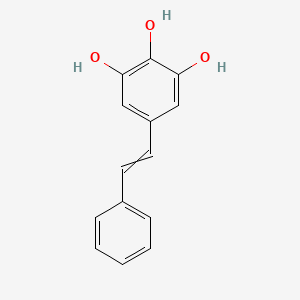
1,1,1-Trichloro-N-(1-phenylethyl)-N-(trimethylsilyl)silanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trichloro-N-(1-phenylethyl)-N-(trimethylsilyl)silanamine is a complex organosilicon compound. Organosilicon compounds are widely used in various fields due to their unique properties, such as thermal stability, chemical resistance, and versatility in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trichloro-N-(1-phenylethyl)-N-(trimethylsilyl)silanamine typically involves the reaction of 1,1,1-trichlorosilane with N-(1-phenylethyl)-N-(trimethylsilyl)amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with additional steps for purification and quality control to ensure the compound meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
1,1,1-Trichloro-N-(1-phenylethyl)-N-(trimethylsilyl)silanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield silanol derivatives, while substitution reactions could produce a variety of organosilicon compounds with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organosilicon compounds.
Biology: Potential use in the development of silicon-based biomaterials.
Medicine: Research into its potential as a drug delivery agent or in the development of new pharmaceuticals.
Industry: Applications in the production of silicone-based materials, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of 1,1,1-Trichloro-N-(1-phenylethyl)-N-(trimethylsilyl)silanamine would depend on its specific application. In chemical reactions, it acts as a source of silicon and can participate in various transformations. In biological systems, its mechanism would involve interactions with cellular components and pathways, which would need to be studied in detail.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1-Trichlorosilane: A simpler organosilicon compound used in similar applications.
N-(1-phenylethyl)-N-(trimethylsilyl)amine: A related compound with different functional groups.
Trimethylsilyl chloride: Another organosilicon compound with widespread use in organic synthesis.
Uniqueness
1,1,1-Trichloro-N-(1-phenylethyl)-N-(trimethylsilyl)silanamine is unique due to its specific combination of functional groups, which can impart distinct reactivity and properties compared to other organosilicon compounds.
Propiedades
Número CAS |
389078-55-1 |
|---|---|
Fórmula molecular |
C11H18Cl3NSi2 |
Peso molecular |
326.8 g/mol |
Nombre IUPAC |
1-phenyl-N-trichlorosilyl-N-trimethylsilylethanamine |
InChI |
InChI=1S/C11H18Cl3NSi2/c1-10(11-8-6-5-7-9-11)15(16(2,3)4)17(12,13)14/h5-10H,1-4H3 |
Clave InChI |
KEJBPOXJSSKXJP-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)N([Si](C)(C)C)[Si](Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-Bis(2,3-dimethylphenyl)[1,1'-biphenyl]-4-amine](/img/structure/B14240842.png)
![Quinoxaline, 2-[(trimethylsilyl)ethynyl]-](/img/structure/B14240846.png)

![4-{2-[4-(Dihexylamino)phenyl]ethenyl}benzaldehyde](/img/structure/B14240860.png)
![Ethyl 3-[(2-bromoacetyl)amino]benzoate](/img/structure/B14240867.png)
![(1S,5R)-5-Methyl-1-(trifluoromethyl)-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B14240872.png)


![Trimethyl[2-methylidene-4,4-bis(phenylsulfanyl)butyl]silane](/img/structure/B14240881.png)



![1-[2,6-Dichloro-4-(fluoromethyl)phenyl]-3-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B14240926.png)
